N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrrolidine ring, and a methoxybenzyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxybenzyl and pyrrolidine groups. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the triazole intermediate reacts with 4-methoxybenzyl halides in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C19H25N5O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H25N5O3/c1-12(2)10-24-11-14(9-17(24)25)18(26)21-19-20-16(22-23-19)8-13-4-6-15(27-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H2,20,21,22,23,26) |
InChI Key |
DVCVSMIIMFZKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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